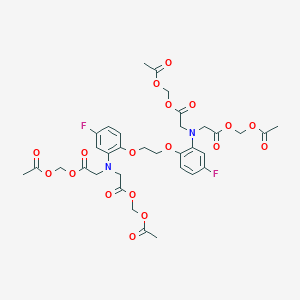

5,5'-difluoro BAPTA

Descripción general

Descripción

5,5'-difluoro BAPTA is a useful research compound. Its molecular formula is C34H38F2N2O18 and its molecular weight is 800.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5,5'-Difluoro BAPTA (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a calcium chelator that has gained attention in biological research due to its ability to modulate intracellular calcium levels. It is particularly relevant in studies of calcium signaling and homeostasis. This compound is a derivative of BAPTA (1,2-bis(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid) and exhibits unique properties that make it suitable for various experimental applications.

This compound functions primarily as a calcium ion chelator. It binds to free calcium ions (Ca²⁺) in the cytosol, effectively lowering their concentration and influencing various cellular processes. The dissociation constant (Kd) for this compound is approximately 0.25 µM, indicating its high affinity for Ca²⁺ compared to other BAPTA derivatives like 5,5'-dimethyl-BAPTA (Kd = 0.15 µM) and 4,4'-difluoro-BAPTA (Kd = 1.7 µM) .

Applications in Research

Calcium Signaling Studies : Researchers utilize this compound to investigate the role of calcium in cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation. By chelating Ca²⁺, it can help elucidate the pathways and mechanisms by which calcium influences these processes.

Pollen Tube Growth : A study highlighted that the application of BAPTA-type buffers, including this compound, inhibited pollen tube growth by disrupting the intracellular calcium gradient necessary for cellular expansion . This demonstrates the compound's utility in plant biology and its role in signaling pathways.

Intracellular Calcium Measurement : The compound has been employed in conjunction with techniques like F-NMR to measure intracellular free calcium concentrations without interference from background fluorescence . This application is crucial for understanding calcium dynamics in living cells.

Comparative Analysis of Calcium Chelators

| Compound | Kd (µM) | Membrane Permeability | Application Area |

|---|---|---|---|

| This compound | 0.25 | Yes | Calcium signaling studies |

| 5,5'-Dimethyl-BAPTA | 0.15 | No | Muscle physiology |

| 4,4'-Difluoro-BAPTA | 1.7 | Yes | Neuronal studies |

Study on Pollen Tube Growth

In a detailed investigation into pollen tube dynamics, researchers injected various BAPTA-type buffers into growing pollen tubes. The study found that the application of this compound significantly disrupted normal growth patterns by dissipating both intracellular and extracellular calcium gradients . This finding underscores the importance of calcium signaling in plant reproductive processes.

Neurotransmitter Release

Another study explored the role of calcium in neurotransmitter release using neuronal cell cultures treated with this compound. The results indicated that reducing intracellular calcium levels inhibited the release of neurotransmitters such as glutamate and GABA, highlighting the compound's potential as a tool for studying synaptic transmission .

Aplicaciones Científicas De Investigación

Key Applications

1. Calcium Dynamics in Cell Biology

- Intracellular Calcium Monitoring : 5,5'-Difluoro BAPTA serves as a calcium indicator to monitor changes in intracellular calcium concentrations. By chelating free calcium ions, it effectively inhibits calcium-dependent processes, allowing researchers to dissect the roles of calcium in muscle contraction, neurotransmitter release, and cell signaling pathways.

- Cytotoxicity Studies : The compound exhibits minimal cytotoxicity at effective concentrations, making it suitable for live-cell imaging and various cellular assays.

2. Neuroscience Research

- Synaptic Transmission Studies : In neuroscience, this compound is utilized to investigate synaptic transmission mechanisms. Its ability to modulate intracellular calcium levels helps elucidate the roles of calcium in neurotransmitter release and synaptic plasticity.

- Calcium-Dependent Enzymatic Activity : Research has demonstrated that this compound can inhibit enzymatic activities dependent on calcium ions, such as those involving calmodulin-dependent protein kinases and phospholipase C pathways.

Comparative Analysis with Other Chelators

The following table compares this compound with other notable calcium chelators:

| Compound Name | Structure Similarity | Unique Features | Dissociation Constant (Kd) |

|---|---|---|---|

| BAPTA | Parent compound | Lacks fluorine | ~0.21 µM |

| Ethylene Glycol-Bis(β-aminoethyl Ether)-N,N,N',N'-Tetraacetic Acid | Similar chelating ability | More commonly used for metal ion chelation | Varies by application |

| Calcium Green-1 | Fluorescent indicator | Real-time imaging capabilities | N/A |

| Fluo-4 | Fluorescent indicator | High sensitivity to Ca²+ changes | N/A |

Case Studies

Case Study 1: Pollen Tube Growth

A study investigated the role of extracellular calcium ion flux in pollen tube growth using various BAPTA-type buffers. It was found that this compound exhibited a Kd of 0.25 µM, demonstrating its effectiveness in modulating calcium levels during pollen tube development .

Case Study 2: Cancer Cell Metabolism

In hematological cancer cell lines, researchers discovered that intracellular application of BAPTA led to apoptosis by inhibiting mTORC1-driven processes independent of calcium binding. This highlights a novel mechanism through which this compound can affect cellular metabolism and survival pathways .

Análisis De Reacciones Químicas

Calcium Chelation and Binding Affinity

5,5'-Difluoro BAPTA exhibits high selectivity for Ca²⁺ ions, forming stable 1:1 complexes. The reaction is pH-insensitive and reversible, enabling precise modulation of intracellular calcium levels:

Table 1: Calcium Binding Affinity of BAPTA Derivatives

-

The dissociation constant (Kd) for this compound is lower than that of BAPTA under similar conditions, indicating stronger Ca²⁺ binding .

-

Fluorination at the 5,5' positions enhances NMR visibility without significantly altering calcium affinity .

Hydrolysis in Cellular Environments

Upon entering cells, the AM ester undergoes hydrolysis by cytosolic esterases:

Calcium Dynamics in Cardiac Cells

-

This compound is used in ¹⁹F NMR spectroscopy to measure real-time [Ca²⁺]ₖ in perfused hearts. Studies show it buffers cytosolic calcium during ischemia-reperfusion injury, mitigating calcium overload .

-

Key Finding : Pretreatment with calcium channel blockers (e.g., clentiazem) prevents pathological calcium spikes, improving post-ischemic recovery of ATP (74% vs. 58% in controls) .

Pollen Tube Growth Studies

-

Applied to study calcium gradients in pollen tubes, this compound dissipates tip-focused calcium gradients, inhibiting growth and altering cytoplasmic streaming .

Neuronal Protection

-

Lower-affinity derivatives like this compound protect neurons from excitotoxicity by moderating calcium influx without completely abolishing signaling .

Reaction Kinetics and Selectivity

-

Kinetics : Calcium binding occurs within milliseconds, making it suitable for real-time monitoring .

-

Mg²⁺ Interference : Minimal interaction with Mg²⁺ (Kd > 10 mM), ensuring specificity for Ca²⁺ .

-

pH Stability : Maintains consistent binding affinity across physiological pH ranges (6.5–7.5) .

Limitations and Considerations

-

Cytotoxicity : Prolonged use at high concentrations (>20 µM) may impair cellular energetics by sequestering essential Ca²⁺ .

-

NMR Limitations : Requires specialized equipment for ¹⁹F detection, limiting accessibility compared to fluorescent probes .

This compound remains indispensable for dissecting calcium signaling mechanisms due to its robust chelation chemistry and compatibility with advanced imaging techniques. Its synthesis, hydrolysis, and application data underscore its versatility in both basic and translational research.

Propiedades

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38F2N2O18/c1-21(39)49-17-53-31(43)13-37(14-32(44)54-18-50-22(2)40)27-11-25(35)5-7-29(27)47-9-10-48-30-8-6-26(36)12-28(30)38(15-33(45)55-19-51-23(3)41)16-34(46)56-20-52-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREZMAAQVYVESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=CC(=C1)F)OCCOC2=C(C=C(C=C2)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38F2N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376342 | |

| Record name | 5,5'-Difluoro BAPTA AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156027-00-8 | |

| Record name | 5,5'-Difluoro BAPTA AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.